molecular formula C11H13Cl2N3O B1379235 5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride CAS No. 1461704-92-6

5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride

Cat. No. B1379235
CAS RN: 1461704-92-6
M. Wt: 274.14 g/mol
InChI Key: BATATNJLKKJDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride (5-APMD) is a synthetic compound belonging to the pyridinium class of compounds. It is an organic molecule composed of an amino group, a pyridin-3-ylmethyl group, and two dihydropyridin-2-one dihydrochloride groups. 5-APMD has been studied extensively in the laboratory, and it has a wide range of applications in scientific research.

Scientific Research Applications

Pharmacological Research

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have been found to possess a wide range of biological activities, including antiviral , anti-inflammatory , and antitumor properties . The presence of both an amino group and additional functionality in the pyridine ring significantly expands its synthetic use and increases the biological potential of compounds constructed on its basis.

Development of CNS Drugs

The structural analogs of this compound are of particular importance in the development of drugs for the treatment of the central nervous system (CNS). They present promising substrates for the development of new medications targeting CNS disorders .

Antiviral Agents

Amino-functionalized derivatives of this compound have been identified as potent antiviral agents. These derivatives are crucial for the synthesis of molecules that can inhibit the replication of various viruses .

Antiproliferative Agents

The compound’s derivatives have also been explored as antiproliferative agents, which are essential in cancer research for their ability to inhibit the growth and proliferation of cancer cells .

Enzyme Inhibition

Researchers have utilized this compound in the synthesis of enzyme inhibitors. These inhibitors can target specific enzymes like Janus kinase and cyclin-dependent kinase, which play a role in cell signaling and cell cycle regulation .

Receptor Modulation

Derivatives of this compound have been used to modulate receptors such as the sphingosine-1-phosphate receptor. Modulating these receptors can have therapeutic effects in treating diseases like multiple sclerosis .

Antibacterial and Antifungal Applications

The compound has applications in the development of antibacterial and antifungal agents. Its derivatives can be designed to target specific pathogens, providing a pathway for new treatments for infectious diseases .

Chemical Synthesis and Material Science

In material science, this compound can be used to synthesize novel materials with specific properties. Its derivatives can serve as building blocks for creating new polymers or materials with desired chemical and physical characteristics .

properties

IUPAC Name

5-amino-1-(pyridin-3-ylmethyl)pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.2ClH/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9;;/h1-6,8H,7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATATNJLKKJDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=CC2=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.